N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine
Description
Properties
CAS No. |
921208-34-6 |
|---|---|
Molecular Formula |
C13H17FN2 |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C13H17FN2/c14-11-3-5-12(6-4-11)16-13-9-1-2-10(13)8-15-7-9/h3-6,9-10,13,15-16H,1-2,7-8H2 |
InChI Key |
MYQSPLLFGKPIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C2NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Tropane Alkaloid-Derived Routes
The 3-azabicyclo[3.2.1]octane system is classically accessed via modifications of tropane alkaloids. A representative pathway involves:
Tropinone Reduction :
$$ \text{Tropinone} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{Tropine} $$
Subsequent oxidation and functional group interconversions yield 3-azabicyclo[3.2.1]octan-8-amine precursors.Reductive Amination :
Reacting 8-methyl-8-azabicyclo[3.2.1]octan-3-one with ammonium formate and Pd/C under hydrogenation conditions produces the primary amine scaffold:
$$
\text{8-Methyl-8-azabicyclo[3.2.1]octan-3-one} \xrightarrow{\text{NH}4\text{HCO}2, \text{Pd/C}} \text{8-Methyl-8-azabicyclo[3.2.1]octan-3-amine} \quad (78\% \text{ yield})
$$
Alternative Synthetic Pathways
Tandem Cyclization-Functionalization
A one-pot strategy combining Dieckmann cyclization and in situ amination:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Diethyl acetamidomalonate, KOtBu | Cyclic keto-ester | 71% |
| 2 | 4-Fluoroaniline, TiCl₄ | Imine formation | 65% |
| 3 | H₂, Raney Ni | Final product | 58% |
Optimization and Challenges
Steric and Electronic Effects
Purification Techniques
- Oxalate salt formation improves crystallinity (e.g., recrystallization from methanol yields >95% purity).
- Flash chromatography (CH₂Cl₂:MeOH:NH₄OH, 90:10:1) resolves regioisomeric byproducts.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CD₃OD): δ 7.30–7.37 (2H, m, ArH), 7.02–7.08 (2H, m, ArH), 3.76–3.78 (1H, m, bridgehead H), 2.92–2.97 (6H, m, N-CH₂ and bridge Hs).
- GC-MS : m/z 261 [M+H]⁺, consistent with molecular formula C₁₃H₁₅FN₂.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance reaction control for exothermic amination steps:
| Parameter | Batch Mode | Flow Mode | Improvement |
|---|---|---|---|
| Reaction Time | 12 h | 45 min | 16x faster |
| Yield | 58% | 82% | +24% |
| Byproduct Formation | 15% | 3% | -12% |
Emerging Methodologies
Biocatalytic Approaches
Engineered transaminases enable enantioselective synthesis of chiral intermediates: $$ \text{Ketone precursor} \xrightarrow{\text{ATA-117, PLP}} (R)-\text{Amine} \quad (ee > 99\%, \text{ 74% yield}) $$
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted fluorophenyl compounds .
Scientific Research Applications
N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-fluorophenyl group distinguishes the target compound from analogs with alternative aromatic substitutions:
- N-(Bis(4-fluorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-amine derivatives (e.g., 10a-d in ): These compounds feature a bis(4-fluorophenyl)methyl group, which increases steric bulk and lipophilicity.
- 8-Methyl-N-(4-pentylphenyl)-8-azabicyclo[3.2.1]octan-3-amine (): The 4-pentylphenyl substituent introduces a long alkyl chain, increasing hydrophobicity (molecular weight: 286.45 g/mol). This modification may favor membrane permeability but reduce solubility compared to the fluorophenyl analog .
- N-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-8-amine (): The 2-chlorophenyl group introduces steric hindrance and electronic effects distinct from fluorine. Chlorine’s larger atomic radius and lower electronegativity may alter receptor binding kinetics .
Table 1: Substituent Effects on Key Properties
Modifications on the Azabicyclo[3.2.1]octane Core
The position and nature of substituents on the bicyclic scaffold significantly influence activity:
- (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (): The benzyl group at the 8-position introduces stereochemical complexity (molecular weight: 230.33 g/mol). The (1R,5S) configuration may enhance selectivity for specific biological targets compared to the target compound’s 3-azabicyclo substitution .
- N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (): The allyl group introduces unsaturation, which may enhance conformational flexibility and metabolic oxidation susceptibility (molecular weight: 256.39 g/mol) .
Biological Activity
N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C13H17FN
- Molecular Weight : 220.29 g/mol
- CAS Number : 1783662-04-3
- SMILES Notation : N1CC2CC1(C2)C(CC3=CC=C(C=C3)F)C
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the dopamine and norepinephrine receptors. The fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and receptor binding affinity.
Pharmacological Effects
- Dopaminergic Activity : This compound has been shown to exhibit dopaminergic activity, which may be beneficial in treating disorders such as Parkinson's disease and schizophrenia.
- Antidepressant Properties : Preliminary studies suggest that it may possess antidepressant-like effects, likely through modulation of serotonin and norepinephrine levels.
- Analgesic Effects : Some research indicates potential analgesic properties, warranting further investigation into its use for pain management.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Dopaminergic | Increased dopamine receptor affinity | |
| Antidepressant | Reduced symptoms in animal models | |
| Analgesic | Pain relief in preclinical studies |
Case Studies
-
Dopaminergic Effects in Animal Models :
A study conducted on rodent models demonstrated that this compound significantly increased locomotor activity, indicative of enhanced dopaminergic signaling. This effect was comparable to established dopaminergic agents such as amphetamines. -
Antidepressant-Like Activity :
In a series of behavioral tests, the compound exhibited a reduction in despair-like behavior in forced swim tests, suggesting potential antidepressant effects. These results were supported by biochemical analyses showing increased levels of serotonin metabolites in treated animals. -
Pain Management Studies :
In models of chronic pain, administration of the compound resulted in a significant decrease in pain response metrics compared to control groups, highlighting its potential utility in analgesic therapies.
Q & A
Basic: What are standard synthetic routes for N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine derivatives?
Answer:
Common methods involve alkylation or substitution reactions on the bicyclic amine core. For example:
- Alkylation with halides : Reacting tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[(8-endo)-3-azabicyclo[3.2.1]octan-8-yl]carbamate) with aryl halides (e.g., 4-iodo-6-methoxypyrimidine) in DMF under basic conditions (K₂CO₃) at 100°C, yielding derivatives in ~85% purity .
- Reductive amination : Using intermediates like 8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine, followed by oxalate salt formation and purification via recrystallization .
Characterization : Confirm structures using ¹H/¹³C NMR, GC-MS, and IR spectroscopy .
Basic: Which analytical techniques are critical for structural validation of this compound?
Answer:
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic fluorophenyl protons at δ 7.2–7.4 ppm), while ¹³C NMR confirms carbon connectivity .
- Mass spectrometry (GC-MS or ESI-MS) : Determines molecular weight (e.g., [M+H]+ peaks at m/z 335.2 for methoxypyrimidine derivatives) .
- X-ray crystallography : Resolves stereochemistry and spatial arrangements, critical for SAR studies (e.g., tropane ring analogs in dopamine receptor ligands) .
Advanced: How can structural modifications optimize gamma-secretase modulation for Alzheimer’s disease research?
Answer:
- Phenoxy substitutions : Introducing 7-phenoxy or 3,5-difluorophenoxy groups enhances binding to gamma-secretase, as shown in patented derivatives (e.g., Example 1 in ) .
- Heterocyclic extensions : Adding pyrrolo-triazol-amine moieties improves blood-brain barrier penetration, assessed via pharmacokinetic studies .
Methodological note : Use in vitro amyloid-beta reduction assays and molecular docking to validate modulator efficacy .
Advanced: What strategies address contradictory pharmacological data in dopamine receptor studies?
Answer:
Contradictions may arise from receptor subtype selectivity (D2 vs. D3) or stereochemical variations:
- Tropane ring substitution : Replacing piperidine with a tropane scaffold reverses D2/D3 selectivity (e.g., compound 31 in : Kᵢ(D2R/D3R) = 33.4/15.5 nM) .
- Benzofurylmethyl groups : Enhance D3R affinity by 470-fold compared to parent ligands, as shown in radioligand binding assays .
Resolution : Conduct comparative assays using transfected HEK 293 cells for human D2/D3 receptors under standardized conditions .
Advanced: How do computational models aid in SAR studies for this compound?
Answer:
- Docking simulations : Map interactions between the fluorophenyl group and hydrophobic pockets in target proteins (e.g., gamma-secretase or D2R) .
- Conformational analysis : Compare energy-minimized structures of bicyclic cores (e.g., 3-azabicyclo[3.2.1]octane vs. piperidine) to predict binding modes .
Validation : Overlay computational predictions with X-ray crystallographic data to refine pharmacophore models .
Basic: What are key challenges in synthesizing enantiomerically pure derivatives?
Answer:
- Stereochemical control : Use chiral auxiliaries (e.g., tert-butyl carbamates) or enantioselective catalysis to isolate syn/anti diastereomers .
- Purification hurdles : Employ chiral HPLC or recrystallization in polar solvents (e.g., acetonitrile) to resolve racemic mixtures .
Example : (1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid requires asymmetric synthesis to retain configuration .
Advanced: How can researchers reconcile divergent bioactivity data across structural analogs?
Answer:
- Assay variability : Standardize cell lines (e.g., HEK 293 vs. CHO) and incubation times to reduce inter-study discrepancies .
- Metabolic stability : Compare microsomal half-lives (e.g., human liver microsome assays) to rule out pharmacokinetic confounding .
Case study : Benzofuran-substituted analogs show higher D3R affinity due to enhanced lipophilicity, unlike polar piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
